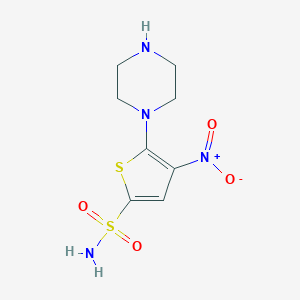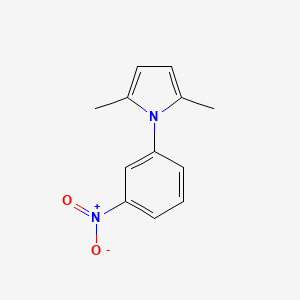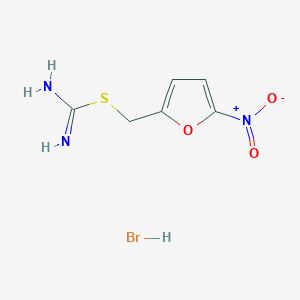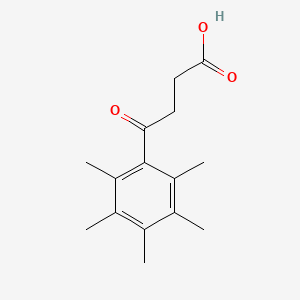
4-Nitro-5-piperazinothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Nitro-5-piperazinothiophene-2-sulfonamide is a derivative of sulfonamide, a class of compounds known for their medicinal and agrochemical applications. Sulfonamides are typically synthesized by reacting amines with sulfonyl chlorides, which are derived from nitro compounds and thiols. The compound of interest incorporates a piperazine fragment, which is a feature that can be found in various pharmacological agents due to its ability to interact with biological targets such as carbonic anhydrases .
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as 4-Nitro-5-piperazinothiophene-2-sulfonamide, involves the incorporation of a piperazine moiety. A novel strategy for synthesizing sulfonamides directly couples nitro compounds with thiols in an atom- and redox-economical process. This method bypasses the need for pre-synthesized sulfonyl chlorides and proceeds via photoexcitation of nitroarenes, which then transfer oxygen atoms to the thiol unit .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex and is often determined using X-ray crystallography. For instance, the related compound 4-Phenyl-piperazine-1-sulfonamide crystallizes in a monoclinic system and features layers of polar regions that contain the sulfonamide function. These layers are linked by hydrogen bonds and are interspersed with hydrophobic regions that exhibit π-π stacking interactions. Although the exact structure of 4-Nitro-5-piperazinothiophene-2-sulfonamide is not provided, it is likely to exhibit similar structural characteristics due to the presence of the piperazine and sulfonamide groups .
Chemical Reactions Analysis
Sulfonamide derivatives, including 4-Nitro-5-piperazinothiophene-2-sulfonamide, can participate in various chemical reactions due to their functional groups. The nitro group in particular is a versatile moiety that can undergo reduction to an amine, participate in nucleophilic aromatic substitution, or be involved in oxygen atom transfer reactions. The sulfonamide group can also engage in hydrogen bonding, which is crucial for its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of polar sulfonamide functions and hydrophobic regions within the compound can affect its solubility, melting point, and interactions with other molecules. The crystalline structure, as determined by X-ray crystallography, can provide insights into the compound's stability and reactivity. For example, the related compound 4-Phenyl-piperazine-1-sulfonamide's crystal structure reveals a balance between polar and hydrophobic interactions, which could be indicative of the properties of 4-Nitro-5-piperazinothiophene-2-sulfonamide as well .
Applications De Recherche Scientifique
Environmental Impact and Transformation
- Abiotic Transformation in Water Cycles : The study by Nödler et al. (2012) investigates the transformation products of sulfamethoxazole (SMX), a sulfonamide drug, under denitrifying conditions. The research highlights the formation and retransformation potential of 4-nitro-sulfonamide compounds, emphasizing their significance in environmental studies, especially in water cycles and wastewater treatment processes. The findings are crucial for understanding the behavior of such compounds during environmental processes like bank filtration and artificial recharge (Nödler et al., 2012).
Biomedical Applications and Mechanistic Insights
- Pro-apoptotic Effects in Cancer Cells : The study by Cumaoğlu et al. (2015) demonstrates the synthesis of sulfonamide derivatives with pro-apoptotic effects on cancer cells. These compounds, including a 4-nitrobenzene sulfonamide derivative, induce apoptosis in cancer cells by activating certain apoptotic genes and pathways, offering insights into potential cancer therapies (Cumaoğlu et al., 2015).
Chemical Synthesis and Methodology
- Synthesis of N-aryl Sulfonamides : The review by Xia et al. (2021) provides a comprehensive overview of methods to synthesize N-aryl sulfonamides from nitroarenes. Given that sulfonamides are prevalent in several drugs, this review is a valuable resource for understanding the synthesis routes of sulfonamide derivatives, including those with a 4-nitro group (Xia et al., 2021).
- Synthesis of Sulfonamide Derivatives : Khan et al. (2019) report the synthesis of sulfonamide derivatives with significant biological activities. The study provides insights into the synthesis and potential applications of 4-nitro-sulfonamide derivatives in fields such as antibacterial, antifungal, and anthelmintic treatments, as well as in fingerprint detection technologies (Khan et al., 2019).
- Photodriven Synthesis of Sulfonamides : The research by Bao et al. (2022) introduces a novel, atom-economical strategy for synthesizing sulfonamides directly from nitro compounds and thiols, facilitated by photoexcitation. This method offers an efficient route for creating 4-nitro-sulfonamide derivatives and highlights the importance of understanding the reaction mechanisms for innovative synthesis approaches (Bao et al., 2022).
Propriétés
IUPAC Name |
4-nitro-5-piperazin-1-ylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S2/c9-18(15,16)7-5-6(12(13)14)8(17-7)11-3-1-10-2-4-11/h5,10H,1-4H2,(H2,9,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYILIGGLRWEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(S2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384922 |
Source


|
| Record name | 4-nitro-5-piperazinothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5-piperazinothiophene-2-sulfonamide | |
CAS RN |
845266-27-5 |
Source


|
| Record name | 4-Nitro-5-(1-piperazinyl)-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-5-piperazinothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)